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Introduction
Aumolertinib (HS-10296) is a third-generation epidermal growth factor receptor (EGFR)

tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-

small cell lung cancer (NSCLC) harboring EGFR sensitizing mutations (exon 19 deletions or

L858R) and the T790M resistance mutation.[1][2] Its mechanism of action is centered on the

irreversible covalent binding to the ATP-binding site of mutant EGFR, leading to the inhibition of

downstream signaling pathways and subsequent tumor growth suppression.[2] A key

characteristic of aumolertinib is its high selectivity for mutant EGFR over wild-type (WT)

EGFR, which is attributed to its unique cyclopropyl structure. This selectivity profile is designed

to minimize the dose-limiting toxicities commonly associated with first and second-generation

EGFR-TKIs, such as rash and diarrhea.[2]

This technical guide provides an in-depth analysis of the known off-target effects of

aumolertinib, drawing from preclinical data and clinical trial findings. While comprehensive

kinome screening data for aumolertinib is not extensively available in the public domain, this

document synthesizes the existing evidence on its kinase selectivity and clinical adverse event

profile to offer insights into its potential off-target interactions.

On-Target and Off-Target Kinase Activity
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Aumolertinib's primary pharmacological activity is its potent and selective inhibition of mutant

EGFR. Preclinical studies have quantified this selectivity, demonstrating a significantly higher

potency against various EGFR mutations compared to its activity against WT-EGFR.

Quantitative Analysis of Aumolertinib's Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values of

aumolertinib against different EGFR variants. This data highlights the drug's selectivity for

sensitizing and resistance mutations.

Kinase Target IC50 (nmol/L) Reference

EGFR L858R/T790M 0.29 ± 0.10 [2]

EGFR Del19/T790M 0.21 ± 0.10 [2]

EGFR T790M 0.37 ± 0.04 [2]

EGFR L861Q 0.84 [3]

EGFR D761Y 1.25 [3]

EGFR L747S 2.58 [3]

EGFR WT 3.39 ± 0.53 [2]

Note: Lower IC50 values indicate greater potency. The data clearly shows that aumolertinib is

significantly more potent against mutant forms of EGFR than the wild-type version.

While a comprehensive kinome-wide scan detailing aumolertinib's activity against a broad

panel of kinases is not readily available in the reviewed literature, its structural design, which

includes a cyclopropyl group, is reported to enhance metabolic stability and receptor subtype

selectivity, thereby reducing off-target effects.[2]

Clinical Manifestations of Potential Off-Target
Effects
Clinical trial data provides valuable insights into the potential off-target effects of aumolertinib
through the profile of treatment-related adverse events (TRAEs). While some of these events
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may be linked to the inhibition of wild-type EGFR, others may suggest interactions with other

cellular targets.

Summary of Treatment-Related Adverse Events (TRAEs)
from Clinical Trials
The following table consolidates the most frequently reported TRAEs from various clinical

studies of aumolertinib.

Adverse Event
Frequency (Any
Grade)

Frequency (Grade
≥3)

References

Increased Blood

Creatine

Phosphokinase

35.5% - 68.3% 7% - 27.0% [4],[5]

Increased Aspartate

Aminotransferase

(AST)

29.9% - 49.2% Not specified [4]

Increased Alanine

Aminotransferase

(ALT)

29.4% - 38.1% 1.2% - 3% [4],[6]

Rash 17.0% - 23.4% Not specified [4]

Diarrhea 16.4% Not specified [4]

Platelet Count

Decrease
Not specified Not specified [4]

Neutrophil Count

Decrease
Not specified Not specified [4]

The high incidence of elevated creatine phosphokinase is a notable finding and may warrant

further investigation to understand the underlying mechanism, which could be a novel off-target

effect.
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To visualize the context of aumolertinib's action and the general approach to identifying off-

target effects, the following diagrams are provided.

Cell Membrane

Cytoplasm

Nucleus

EGFR

RAS

PI3K

RAF MEK ERK

Cell Proliferation,
Survival, Growth

AKT mTOR

Aumolertinib
Inhibits

EGF Ligand

Click to download full resolution via product page

EGFR Signaling Pathway Inhibition by Aumolertinib.
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Conceptual Workflow for Identifying Novel Off-Target Effects.

Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the

activity of kinase inhibitors like aumolertinib.
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In Vitro Kinase Inhibition Assay (Time-Resolved FRET)
Objective: To determine the half-maximal inhibitory concentration (IC50) of aumolertinib
against purified kinases.

Principle: This assay measures the inhibition of kinase activity by quantifying the

phosphorylation of a substrate using fluorescence resonance energy transfer (FRET).

General Protocol:

Recombinant purified kinase is incubated with a fluorescently labeled substrate and ATP in

a microplate well.

Aumolertinib is added in a range of concentrations.

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

A detection solution containing a lanthanide-labeled antibody specific for the

phosphorylated substrate is added.

If the substrate is phosphorylated, the antibody binds, bringing the lanthanide and the

substrate's fluorophore into close proximity, resulting in a FRET signal.

The FRET signal is measured using a plate reader, and the IC50 value is calculated from

the dose-response curve.

Cell Proliferation Assay (e.g., CellTiter-Glo®)
Objective: To assess the effect of aumolertinib on the viability of cancer cell lines.

Principle: This assay quantifies the amount of ATP present, which is an indicator of

metabolically active cells.

General Protocol:

Cancer cell lines (e.g., Ba/F3 engineered to express EGFR mutants, A431 for WT-EGFR)

are seeded in 96-well plates and allowed to adhere overnight.
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Cells are treated with a serial dilution of aumolertinib or DMSO as a vehicle control.

After a 72-hour incubation period, the CellTiter-Glo® reagent is added to each well.

The reagent lyses the cells and generates a luminescent signal proportional to the amount

of ATP present.

Luminescence is measured using a plate reader.

The IC50 values are determined by plotting the percentage of cell viability against the drug

concentration.

Western Blotting for Phospho-Protein Analysis
Objective: To determine the effect of aumolertinib on the phosphorylation of EGFR and its

downstream signaling proteins.

Principle: This technique uses antibodies to detect specific proteins in a sample after

separation by size.

General Protocol:

Cells are treated with various concentrations of aumolertinib for a specified time (e.g., 4

hours).

Cells are lysed, and the protein concentration of the lysates is determined.

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

The membrane is blocked and then incubated with primary antibodies specific for

phosphorylated and total forms of EGFR, AKT, and ERK.

After washing, the membrane is incubated with a secondary antibody conjugated to an

enzyme (e.g., HRP).

A chemiluminescent substrate is added, and the resulting signal is captured, allowing for

the visualization of protein bands.
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Conclusion
Aumolertinib is a highly selective third-generation EGFR-TKI with a well-defined on-target

activity against mutant EGFR. While a comprehensive public kinome scan to identify novel off-

target kinases is not currently available, the analysis of its clinical adverse event profile

provides important clues to its broader biological effects. The frequent observation of elevated

creatine phosphokinase suggests a potential off-target interaction that warrants further

mechanistic investigation. Future research employing unbiased, large-scale screening methods

such as kinome-wide profiling and chemoproteomics will be instrumental in fully elucidating the

off-target landscape of aumolertinib, which will be critical for optimizing its therapeutic use and

managing its side effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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